molecular formula C18H18ClNO5 B2641811 [2-(3,5-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate CAS No. 1003101-82-3

[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate

Cat. No.: B2641811
CAS No.: 1003101-82-3
M. Wt: 363.79
InChI Key: ANYDGHQDQDZCBA-UHFFFAOYSA-N
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Description

[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a dimethoxyanilino group, an oxoethyl group, and a chlorophenylacetate group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,5-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate typically involves the reaction of 3,5-dimethoxyaniline with an appropriate oxoethylating agent, followed by esterification with 4-chlorophenylacetic acid. The reaction conditions often include the use of catalysts such as palladium or other transition metals to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted products, depending on the nucleophile or electrophile employed .

Mechanism of Action

The mechanism of action of [2-(3,5-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [2-(3,5-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity and versatility.

Biological Activity

The compound [2-(3,5-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H18ClN2O5C_{18}H_{18}ClN_{2}O_{5}, with a molecular weight of approximately 364.80 g/mol. The structure features a dimethoxyaniline moiety and a chlorophenyl acetate component, which are believed to contribute to its biological effects.

Research indicates that compounds with similar structural motifs often exhibit activity through various mechanisms:

  • Inhibition of Enzymatic Activity : Many derivatives of acetates and anilines have been shown to inhibit specific enzymes, which could be relevant for the compound's activity against certain diseases.
  • Antioxidant Properties : Compounds containing methoxy groups often display antioxidant activity, which can protect cells from oxidative stress.
  • Modulation of Signaling Pathways : Certain analogues have been reported to influence signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

A study focusing on related compounds demonstrated that derivatives with similar structures exhibited significant anticancer properties. For example, compounds targeting the SENP1 enzyme have shown promise in prostate cancer treatment by inhibiting tumor growth and inducing apoptosis in cancer cells .

Antiviral Activity

Another area of interest is the potential antiviral activity of this compound. Research on related anilino derivatives has shown efficacy against various viruses, suggesting that this compound may also possess similar properties .

Case Studies

  • Prostate Cancer Inhibition : In vitro studies demonstrated that compounds structurally related to this compound inhibited SENP1 with IC50 values in the low micromolar range, leading to reduced cell viability in prostate cancer cell lines .
  • Antiviral Efficacy : Analogues were tested for their ability to inhibit human adenovirus (HAdV), with selectivity indexes greater than 100 indicating strong antiviral potential while maintaining low cytotoxicity .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsIC50 (µM)Selectivity Index
AnticancerSENP1 inhibitors0.27>100
AntiviralHAdV inhibitors<0.5>100

Table 2: Structural Features and Biological Implications

Structural FeatureImplication
Dimethoxy groupPotential antioxidant properties
Chlorophenyl moietyEnhanced lipophilicity and bioactivity
Anilino derivativeEnzyme inhibition potential

Properties

IUPAC Name

[2-(3,5-dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO5/c1-23-15-8-14(9-16(10-15)24-2)20-17(21)11-25-18(22)7-12-3-5-13(19)6-4-12/h3-6,8-10H,7,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYDGHQDQDZCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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